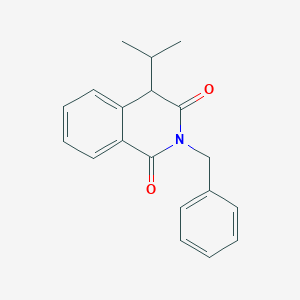
2-Butanone, 3-bromo-1-chloro-4-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Butanone, 3-bromo-1-chloro-4-phenyl- is an organic compound with a complex structure that includes a butanone backbone substituted with bromine, chlorine, and a phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butanone, 3-bromo-1-chloro-4-phenyl- typically involves multi-step organic reactions. One common method includes the bromination and chlorination of a butanone derivative, followed by the introduction of a phenyl group. Specific reagents and conditions may vary, but common steps include:
Bromination: Using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).
Chlorination: Using chlorine (Cl2) or a chlorinating agent like thionyl chloride (SOCl2).
Phenyl Group Introduction: This can be achieved through a Friedel-Crafts alkylation reaction using benzene (C6H6) and a suitable catalyst like aluminum chloride (AlCl3).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
2-Butanone, 3-bromo-1-chloro-4-phenyl- can undergo various chemical reactions, including:
Substitution Reactions: Both the bromine and chlorine atoms can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Addition Reactions: The phenyl group can participate in electrophilic addition reactions.
Common Reagents and Conditions
Substitution: Nucleophiles like hydroxide (OH-) or amines (NH2-) in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of derivatives with different functional groups replacing the halogens.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Applications De Recherche Scientifique
2-Butanone, 3-bromo-1-chloro-4-phenyl- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential pharmacological properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Butanone, 3-bromo-1-chloro-4-phenyl- involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can affect various biochemical pathways, potentially leading to therapeutic effects or toxicological outcomes.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Bromo-2-butanone: Similar structure but lacks the phenyl group.
3-Chloro-2-butanone: Similar structure but lacks the bromine and phenyl group.
4-Phenyl-2-butanone: Similar structure but lacks the halogen substituents.
Uniqueness
2-Butanone, 3-bromo-1-chloro-4-phenyl- is unique due to the combination of bromine, chlorine, and phenyl group substitutions on the butanone backbone
Propriétés
Numéro CAS |
192709-34-5 |
|---|---|
Formule moléculaire |
C10H10BrClO |
Poids moléculaire |
261.54 g/mol |
Nom IUPAC |
3-bromo-1-chloro-4-phenylbutan-2-one |
InChI |
InChI=1S/C10H10BrClO/c11-9(10(13)7-12)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2 |
Clé InChI |
KSFDXQWRXKHQKD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CC(C(=O)CCl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{[4-Chloro-2-(diphenylamino)-1,3-thiazol-5-yl]methylidene}propanedinitrile](/img/structure/B12558049.png)
![N-Acetyl-S-[(E)-(4-fluorophenyl)diazenyl]-D-cysteine](/img/structure/B12558057.png)





![4'-[(2,3-Diaminopropyl)amino][1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12558097.png)



![4-[(1-Hydroxypropan-2-yl)amino]pent-3-en-2-one](/img/structure/B12558117.png)
![4-Chloro-1-[(4-ethoxyphenyl)ethynyl]-2-fluorobenzene](/img/structure/B12558137.png)
